1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

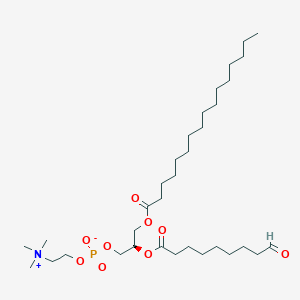

PON-PC, également connu sous le nom de 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, est un phospholipide oxydé. Il contient une chaîne acyle grasse tronquée à 9 carbones se terminant par un aldéhyde en position sn-2. Ce composé est un composant des lipoprotéines de basse densité oxydées (LDL) et peut être formé par l'oxydation de la palmitoyl oléoyl phosphatidylcholine ou par interaction avec l'ozone dans le surfactant pulmonaire .

Méthodes De Préparation

PON-PC peut être synthétisé par l'oxydation de la palmitoyl oléoyl phosphatidylcholine. Ce processus implique l'interaction de la palmitoyl oléoyl phosphatidylcholine avec l'ozone dans le surfactant pulmonaire . Les conditions de réaction comprennent généralement un environnement contrôlé où la concentration d'ozone et la durée d'exposition sont soigneusement surveillées pour atteindre le niveau d'oxydation souhaité.

Analyse Des Réactions Chimiques

PON-PC subit plusieurs types de réactions chimiques, notamment :

Oxydation : La principale réaction conduisant à la formation de PON-PC est l'oxydation de la palmitoyl oléoyl phosphatidylcholine.

Réduction : PON-PC peut être réduit en sa forme alcoolique correspondante.

Substitution : Le groupe aldéhyde en position sn-2 peut subir des réactions de substitution nucléophile.

Les réactifs courants utilisés dans ces réactions comprennent l'ozone pour l'oxydation et les agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent les phospholipides oxydés et leurs formes réduites .

Applications de la recherche scientifique

PON-PC a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé pour étudier les processus d'oxydation des phospholipides et leur impact sur les fonctions cellulaires.

Biologie : PON-PC est impliqué dans la recherche relative au stress oxydatif et à ses effets sur les mécanismes cellulaires.

Médecine : Il est étudié pour son rôle dans l'athérosclérose et d'autres maladies cardiovasculaires en raison de sa présence dans les LDL oxydés.

Industrie : PON-PC est utilisé dans le développement de biomarqueurs du stress oxydatif et de l'inflammation

Mécanisme d'action

PON-PC exerce ses effets en interagissant avec les membranes cellulaires et les protéines. Il diminue la production de facteur de nécrose tumorale alpha, d'oxyde nitrique et de nicotinamide adénine dinucléotide phosphate dans les macrophages alvéolaires primaires de souris. De plus, il réduit l'activité bactéricide des cellules RAW 264.7 lorsqu'il est utilisé à une concentration de 40 micromolaires .

Applications De Recherche Scientifique

Structural Characteristics

PoxnoPC is characterized by a palmitic acid moiety at the sn-1 position and a 9-oxo-nonanoyl group at the sn-2 position. This compound is formed through the ozonolysis of unsaturated fatty acids in phospholipids, leading to the cleavage of carbon-carbon double bonds and the formation of aldehyde groups. Its molecular formula is , with a molecular weight of approximately 665.836 g/mol .

PoxnoPC exhibits significant biological activity, particularly in relation to inflammation and cellular signaling. It has been shown to activate phospholipase A2, an enzyme involved in the hydrolysis of phospholipids, which leads to the release of arachidonic acid and subsequent production of inflammatory mediators. This activation plays a crucial role in various physiological processes, including immune responses and cell signaling pathways .

Inflammation Studies

PoxnoPC's ability to activate phospholipase A2 makes it a valuable tool for studying inflammatory processes. Researchers have utilized this compound to investigate its effects on macrophage activation and the production of pro-inflammatory cytokines. For instance, studies have demonstrated that oxidized phospholipids like PoxnoPC can influence immune cell behavior, potentially contributing to chronic inflammatory diseases .

Cell Membrane Dynamics

Molecular dynamics simulations indicate that PoxnoPC alters the characteristics of lipid bilayers, affecting membrane permeability and fluidity. This property is essential for understanding how oxidized lipids interact with cellular membranes and influence cellular responses to oxidative stress. The compound's unique aldehyde group distinguishes it from other oxidized lipids, impacting its reactivity and biological effects .

Lipidomics Research

In lipidomics, PoxnoPC serves as a model compound for studying lipid oxidation processes. Its structural similarities with other oxidized phospholipids allow researchers to explore metabolic pathways and the role of lipid peroxidation in various diseases, including cardiovascular disorders and neurodegenerative conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C₁₈H₃₅NO₄P | Precursor to oxidized forms; important in membrane studies |

| 1-Palmitoyl-2-(9-azelaoyl)-sn-glycero-3-phosphocholine | C₁₈H₃₅NO₄P | Contains carboxylic acid; involved in atherosclerosis |

| 1-Palmitoyl-2-(9-hydroxy-nonanoyl)-sn-glycero-3-phosphocholine | C₁₉H₃₉NO₅P | Hydroxylated form; potential antioxidant properties |

Case Studies

- Oxidative Stress in Lung Cells : A study examined the role of PoxnoPC in modulating oxidative stress responses in lung epithelial cells. Results indicated that exposure to PoxnoPC led to increased expression of antioxidant enzymes, suggesting a protective role against oxidative damage .

- Macrophage Activation : Research demonstrated that PoxnoPC enhances the immunological adaptation of alveolar macrophages, indicating its potential use in therapeutic strategies targeting pulmonary diseases .

- Cardiovascular Research : Investigations into the effects of PoxnoPC on endothelial cells revealed its involvement in promoting inflammatory pathways linked to atherosclerosis, highlighting its relevance in cardiovascular health research .

Mécanisme D'action

PON-PC exerts its effects by interacting with cellular membranes and proteins. It decreases the production of tumor necrosis factor-alpha, nitric oxide, and nicotinamide adenine dinucleotide phosphate in primary mouse alveolar macrophages. Additionally, it reduces the bactericidal activity of RAW 264.7 cells when used at a concentration of 40 micromolar .

Comparaison Avec Des Composés Similaires

PON-PC est unique en raison de sa chaîne acyle grasse tronquée à 9 carbones se terminant par un aldéhyde en position sn-2. Des composés similaires comprennent :

- 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphatidylcholine

- 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Ces composés partagent des similitudes structurales mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs activités biologiques .

Activité Biologique

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, commonly referred to as PoxnoPC, is an oxidized phospholipid that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This compound is formed through the oxidative cleavage of unsaturated fatty acids in phospholipids, particularly through ozonolysis or exposure to reactive oxygen species (ROS) . Its structural formula can be represented as follows:

Structural Characteristics

PoxnoPC features a palmitic acid moiety at the sn-1 position and a 9-oxo-nonanoyl group at the sn-2 position, which is indicative of its oxidative modification. This unique aldehyde functionality differentiates it from other oxidized lipids, influencing its reactivity and biological effects .

PoxnoPC exhibits several biological activities, primarily related to inflammation and cellular signaling . It has been shown to activate phospholipase A2 , an enzyme crucial for the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators . The activation of this pathway suggests that PoxnoPC plays a role in modulating inflammatory responses.

Table 1: Comparison of Oxidized Phospholipids

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| This compound | C₃₃H₆₄NO₉P | Oxidized form; activates phospholipase A2 |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C₁₈H₃₅NO₄P | Precursor; important in membrane studies |

| 1-Palmitoyl-2-(9-hydroxy-nonanoyl)-sn-glycero-3-phosphocholine | C₁₉H₃₉NO₅P | Hydroxylated form; potential antioxidant properties |

Impact on Membrane Properties

Research indicates that PoxnoPC can alter the biophysical properties of lipid bilayers, affecting membrane permeability and fluidity. This alteration is crucial for various cellular functions, including signaling and transport mechanisms . Molecular dynamics simulations have demonstrated that PoxnoPC influences how other molecules interact with cell membranes, thereby impacting cellular responses to oxidative stress .

Inflammatory Response Modulation

A study investigating the effects of oxidized phospholipids on human monocytes found that PoxnoPC significantly enhances inflammatory signaling pathways. The compound was shown to increase the expression of pro-inflammatory cytokines upon activation with ionophores . This finding highlights its potential role in diseases characterized by chronic inflammation.

Lipid Interaction Studies

Another study explored how PoxnoPC interacts with proteins involved in lipid metabolism. It was found that this oxidized phospholipid could promote the activity of enzymes such as phospholipase A2, suggesting a mechanism through which it could influence lipid metabolism and inflammatory processes .

Propriétés

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNNIINSOQWCE-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of PoxnoPC affect cell membrane structure?

A: PoxnoPC, unlike its precursor 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), disrupts the regular packing of phospholipids within the membrane. Molecular dynamics simulations demonstrate that the oxidized sn-2 chain of PoxnoPC tends to bend towards the water phase due to the polar aldehyde group. [] This alters membrane fluidity, thickness, and permeability. []

Q2: How does the interaction of PoxnoPC with proteins differ from that of its non-oxidized counterpart?

A: The presence of the aldehyde group in PoxnoPC significantly influences its interaction with proteins compared to POPC. For example, cytochrome c, a protein typically found in the mitochondria, exhibits a stronger affinity for PoxnoPC-containing micelles. [] This interaction is attributed to the exposure of the polar aldehyde group on the micelle surface due to the tendency of the oxidized sn-2 chain to bend.

Q3: Can PoxnoPC be used as a biomarker for oxidative stress?

A: Yes, research suggests that PoxnoPC and other truncated oxidized phospholipids (Tr-OxPLs), like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), can serve as potential biomarkers for oxidative stress and inflammation. Elevated levels of these oxidized lipids have been detected in the lungs of aging mice, particularly after exposure to inflammatory stimuli like lipopolysaccharide (LPS). []

Q4: Are there any enzymes that can metabolize or degrade PoxnoPC?

A: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoprotein (HDL), has been shown to hydrolyze PoxnoPC to lysophosphatidylcholine. [] This enzymatic activity might play a protective role against the accumulation of oxidized phospholipids in lipoproteins and tissues.

Q5: Does PoxnoPC influence the activity of membrane-bound proteins?

A: Research indicates that PoxnoPC can indeed alter the activity of membrane proteins. Studies on the human serotonin 1A receptor (5-HT1AR), a G protein-coupled receptor, revealed that its activity was significantly increased in model membranes containing PoxnoPC. [] This highlights the broader impact of lipid oxidation on cellular signaling and function.

Q6: Can PoxnoPC contribute to the development of atherosclerosis?

A: While HDL is generally considered anti-atherogenic, oxidized HDL, containing PoxnoPC, shows increased uptake by macrophages. [] This uptake is attributed to the formation of Schiff base adducts between PoxnoPC and apolipoprotein AI, a major protein component of HDL. This process resembles the uptake of oxidized LDL, potentially contributing to foam cell formation and atherosclerotic plaque development.

Q7: How does the presence of PoxnoPC in lung surfactant affect respiratory function?

A: Studies using neutron reflection and surface pressure measurements show that the presence of PoxnoPC, generated from the oxidation of unsaturated lipids like POPC by ozone, alters the biophysical properties of lung surfactant. [] This alteration is primarily due to the loss of the terminal C9 portion of the oxidized oleoyl chain from the air-water interface and a change in the orientation of the remaining oxidized lipid. These changes can impair the ability of lung surfactant to reduce surface tension, potentially leading to respiratory distress.

Q8: What computational methods are used to study PoxnoPC and its effects?

A: Molecular dynamics (MD) simulations are extensively employed to investigate the behavior of PoxnoPC within lipid bilayers. [, , , , ] These simulations provide insights into the structural dynamics of PoxnoPC, its interactions with other membrane components, and its impact on membrane properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.